Cas no 1805415-50-2 (Methyl 2-(difluoromethyl)-4-iodo-5-methoxypyridine-3-carboxylate)

Methyl 2-(difluoromethyl)-4-iodo-5-methoxypyridine-3-carboxylate is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. The presence of both difluoromethyl and iodo substituents enhances its reactivity, making it a versatile intermediate for cross-coupling reactions and further functionalization. The methoxy and ester groups contribute to its stability and solubility, facilitating handling in organic transformations. This compound is particularly valuable in the development of bioactive molecules due to its ability to introduce fluorinated motifs, which can improve metabolic stability and binding affinity. Its well-defined structure ensures reproducibility in synthetic applications.
Methyl 2-(difluoromethyl)-4-iodo-5-methoxypyridine-3-carboxylate structure
1805415-50-2 structure
Product Name:Methyl 2-(difluoromethyl)-4-iodo-5-methoxypyridine-3-carboxylate
CAS No:1805415-50-2
MF:C9H8F2INO3
MW:343.06600189209
CID:4891456
Update Time:2025-11-06

Methyl 2-(difluoromethyl)-4-iodo-5-methoxypyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-(difluoromethyl)-4-iodo-5-methoxypyridine-3-carboxylate
    • Inchi: 1S/C9H8F2INO3/c1-15-4-3-13-7(8(10)11)5(6(4)12)9(14)16-2/h3,8H,1-2H3
    • InChI Key: XBBMMWQBUWJHBU-UHFFFAOYSA-N
    • SMILES: IC1C(=CN=C(C(F)F)C=1C(=O)OC)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 255
  • XLogP3: 2
  • Topological Polar Surface Area: 48.4

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029024997-250mg
Methyl 2-(difluoromethyl)-4-iodo-5-methoxypyridine-3-carboxylate
1805415-50-2 95%
250mg
$980.00 2022-04-01
Alichem
A029024997-500mg
Methyl 2-(difluoromethyl)-4-iodo-5-methoxypyridine-3-carboxylate
1805415-50-2 95%
500mg
$1,668.15 2022-04-01
Alichem
A029024997-1g
Methyl 2-(difluoromethyl)-4-iodo-5-methoxypyridine-3-carboxylate
1805415-50-2 95%
1g
$2,750.25 2022-04-01

Methyl 2-(difluoromethyl)-4-iodo-5-methoxypyridine-3-carboxylate Related Literature

Additional information on Methyl 2-(difluoromethyl)-4-iodo-5-methoxypyridine-3-carboxylate

Methyl 2-(Difluoromethyl)-4-iodo-5-methoxypyridine-3-carboxylate (CAS No. 1805415-50-2): An Overview

Methyl 2-(difluoromethyl)-4-iodo-5-methoxypyridine-3-carboxylate (CAS No. 1805415-50-2) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure, has garnered attention for its potential in the development of novel therapeutic agents. The presence of difluoromethyl, iodo, and methoxy groups on the pyridine ring imparts distinct chemical and biological properties, making it a valuable intermediate in various synthetic pathways.

The chemical structure of Methyl 2-(difluoromethyl)-4-iodo-5-methoxypyridine-3-carboxylate is defined by its molecular formula C11H9F2INO3. The difluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, while the iodo group provides a handle for further functionalization through various chemical transformations. The methoxy substituent on the pyridine ring contributes to the overall electronic properties of the molecule, influencing its reactivity and biological activity.

In recent years, Methyl 2-(difluoromethyl)-4-iodo-5-methoxypyridine-3-carboxylate has been extensively studied for its potential in drug discovery. One notable application is in the development of inhibitors for specific enzymes and receptors. For instance, researchers have explored its use as a scaffold for designing inhibitors of kinases, which are key targets in cancer therapy. The unique combination of functional groups in this compound allows for fine-tuning of the inhibitor's selectivity and potency.

A study published in the Journal of Medicinal Chemistry highlighted the use of Methyl 2-(difluoromethyl)-4-iodo-5-methoxypyridine-3-carboxylate as a key intermediate in the synthesis of potent and selective inhibitors of protein kinases. The researchers demonstrated that by modifying the substituents on the pyridine ring, they could achieve high selectivity and improved pharmacokinetic properties. This work underscores the versatility and potential of this compound in drug design.

Beyond kinase inhibition, Methyl 2-(difluoromethyl)-4-iodo-5-methoxypyridine-3-carboxylate has also shown promise in other therapeutic areas. For example, it has been investigated as a lead compound for developing treatments for neurodegenerative diseases. The ability to modulate specific receptors or enzymes involved in these conditions makes it an attractive candidate for further research.

The synthesis of Methyl 2-(difluoromethyl)-4-iodo-5-methoxypyridine-3-carboxylate typically involves a multi-step process that includes the formation of the pyridine ring, introduction of the difluoromethyl and iodo groups, and final esterification to form the methyl ester. Recent advancements in synthetic methods have led to more efficient and scalable routes for producing this compound, making it more accessible for large-scale research and development.

In addition to its direct applications in drug discovery, Methyl 2-(difluoromethyl)-4-iodo-5-methoxypyridine-3-carboxylate serves as a valuable tool in chemical biology studies. Its unique structure allows researchers to probe specific biological pathways and interactions, providing insights into disease mechanisms and potential therapeutic targets.

The safety profile of Methyl 2-(difluoromethyl)-4-iodo-5-methoxypyridine-3-carboxylate is an important consideration in its use as a research tool or potential drug candidate. Preclinical studies have shown that it exhibits good stability under physiological conditions and has low toxicity at relevant concentrations. However, as with any new chemical entity, thorough safety assessments are essential before advancing to clinical trials.

In conclusion, Methyl 2-(difluoromethyl)-4-iodo-5-methoxypyridine-3-carboxylate (CAS No. 1805415-50-2) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new possibilities for this versatile molecule, highlighting its significance in modern drug discovery efforts.

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